molecular formula C9H14N2S B8295815 4-[beta-(Methylthio)ethylamino]aniline

4-[beta-(Methylthio)ethylamino]aniline

Cat. No. B8295815
M. Wt: 182.29 g/mol
InChI Key: FVWCGBRASHOLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04979961

Procedure details

0.8 g of ammonium chloride and 20 g of powdered zinc are added to 44 ml of aqueous-alcoholic solution (10% of water, 90% of alcohol). This mixture is brought to reflux with stirring, and 0.04 mole (8.5 g) of 4-nitro-N-[β-(methylthio)ethyl]aniline is added, the addition being regulated so as to maintain the reflux without heating. The decolorized reaction medium is filtered while boiling into a flask containing 8.5 ml of 36% strength hydrochloric acid. The expected product precipitates in the form of a dihydrochloride. It is dried under vacuum at 55° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous-alcoholic solution
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[N+:3]([C:6]1[CH:16]=[CH:15][C:9]([NH:10][CH2:11][CH2:12][S:13][CH3:14])=[CH:8][CH:7]=1)([O-])=O>[Zn]>[CH3:14][S:13][CH2:12][CH2:11][NH:10][C:9]1[CH:15]=[CH:16][C:6]([NH2:3])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
aqueous-alcoholic solution
Quantity
44 mL
Type
reactant
Smiles
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NCCSC)C=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
The decolorized reaction medium
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
while boiling into a flask
ADDITION
Type
ADDITION
Details
containing 8.5 ml of 36% strength hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The expected product precipitates in the form of a dihydrochloride
CUSTOM
Type
CUSTOM
Details
It is dried under vacuum at 55° C.

Outcomes

Product
Name
Type
Smiles
CSCCNC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.